molecular formula C8H13NO2 B6152752 9-oxa-5-azaspiro[3.6]decan-6-one CAS No. 2385350-20-7

9-oxa-5-azaspiro[3.6]decan-6-one

Cat. No.: B6152752
CAS No.: 2385350-20-7
M. Wt: 155.2
InChI Key:
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Description

9-oxa-5-azaspiro[36]decan-6-one is a spirocyclic compound characterized by a unique structure that includes both an oxygen and a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxa-5-azaspiro[3.6]decan-6-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable amine with an epoxide under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

9-oxa-5-azaspiro[3.6]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms within the ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of catalysts and solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

9-oxa-5-azaspiro[3.6]decan-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 9-oxa-5-azaspiro[3.6]decan-6-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would be elucidated through detailed studies involving techniques such as molecular docking, enzyme assays, and cellular assays.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one
  • 6-oxa-9-azaspiro[3.6]decan-8-one

Uniqueness

9-oxa-5-azaspiro[3.6]decan-6-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms within the ring. This gives it distinct chemical properties and reactivity compared to similar compounds. Its spirocyclic structure also imparts rigidity and stability, making it a valuable scaffold in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 9-oxa-5-azaspiro[3.6]decan-6-one can be achieved through a multi-step process involving the formation of key intermediates and subsequent cyclization reactions.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "2-methyl-2-oxazoline", "sodium hydride", "ethyl acetoacetate", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Preparation of 2-(2-bromoethylamino)-2-methylpropan-1-ol by reacting 2-bromoethylamine hydrobromide with 2-methyl-2-oxazoline in the presence of sodium hydride.", "Step 2: Conversion of 2-(2-bromoethylamino)-2-methylpropan-1-ol to 2-(2-methyl-2-oxoethylamino)-2-methylpropan-1-ol by reacting with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate.", "Step 3: Cyclization of 2-(2-methyl-2-oxoethylamino)-2-methylpropan-1-ol to 9-oxa-5-azaspiro[3.6]decan-6-one by heating with hydrochloric acid in ethanol.", "Step 4: Purification of the product by recrystallization from ethanol and water." ] }

CAS No.

2385350-20-7

Molecular Formula

C8H13NO2

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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